5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC15894137
Molecular Formula: C5H3F3IN3
Molecular Weight: 289.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F3IN3 |
|---|---|
| Molecular Weight | 289.00 g/mol |
| IUPAC Name | 5-iodo-2-(trifluoromethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12) |
| Standard InChI Key | TVHBFFIXDJKNIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)C(F)(F)F)N)I |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 5. The trifluoromethyl (-CF₃) group at position 2 induces strong electron-withdrawing effects, while the iodine atom at position 5 provides a heavy halogen capable of participating in cross-coupling reactions. The amine group at position 4 enhances hydrogen-bonding potential, critical for biological interactions.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₅H₃F₃IN₃ |
| Molecular weight | 289.00 g/mol |
| IUPAC name | 5-iodo-2-(trifluoromethyl)pyrimidin-4-amine |
| SMILES notation | C1=C(C(=NC(=N1)C(F)(F)F)N)I |
| Hydrogen bond donors | 2 (NH₂ group) |
| Hydrogen bond acceptors | 4 (pyrimidine N atoms) |
Crystallographic Insights
While direct crystallographic data for 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine remains unpublished, studies on structurally analogous pyrimidines reveal critical trends. For example, N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine demonstrates dihedral angles of 8.1–79.7° between the pyrimidine core and substituent rings, suggesting conformational flexibility that may influence binding interactions . The trifluoromethyl group’s rotational disorder observed in such compounds implies dynamic structural behavior that could affect solid-state packing and solubility.
Synthetic Methodologies
Nucleophilic Substitution Pathways
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ICl | DMF | 70 | 68 |
| NIS | Acetonitrile | 60 | 72 |
| I₂/KIO₃ | H₂O/AcOH | 100 | 55 |
Cyclocondensation Strategies
Patent CN111533699A describes a related synthesis for 2-(trifluoromethyl)pyrimidine-5-ol, offering insights into building the trifluoromethyl-pyrimidine framework:
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Intermediate Formation: Reacting 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate at 160–180°C produces a tetrahydropyrimidine intermediate.
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Aromatization: Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the saturated ring to aromatic pyrimidine.
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Functionalization: Subsequent iodination at position 5 completes the synthesis .
Reactivity and Derivative Synthesis
Cross-Coupling Reactions
The iodine substituent enables diverse metal-catalyzed transformations:
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Suzuki-Miyaura Coupling: Palladium-catalyzed arylation with boronic acids (e.g., phenylboronic acid) in THF/water (3:1) at 80°C for 24 hours yields 5-aryl derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis produces 5-alkynyl analogs.
Amine Group Modifications
The primary amine at position 4 undergoes:
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Acylation: Treatment with acetyl chloride in pyridine gives N-acetyl derivatives.
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Sulfonylation: Reaction with p-toluenesulfonyl chloride forms stable sulfonamide products .
Biological Evaluation and Applications
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (ATCC 29213) show MIC values of 16 μg/mL, comparable to ciprofloxacin (2 μg/mL). The trifluoromethyl group enhances membrane penetration, while the iodine atom may disrupt bacterial thioredoxin reductase.
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase’s ATP pocket, with the iodine atom forming hydrophobic interactions near Leu788. This suggests potential as a tyrosine kinase inhibitor lead.
Industrial and Material Science Applications
Liquid Crystal Development
The compound’s rigid core and polar substituents make it suitable for nematic liquid crystal formulations. Blends with 4-pentyl-4'-cyanobiphenyl exhibit clearing temperatures >120°C, suitable for high-temperature displays.
Organic Electronics
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.1 eV, indicating potential as an electron-transport layer in OLEDs. Thin films deposited via thermal evaporation show electron mobility of 0.12 cm²/V·s.
Challenges and Future Directions
Synthetic Optimization
Current limitations include moderate iodination yields (55–72%) and the need for toxic halogenating agents. Future work should explore:
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Photocatalytic C-H iodination using I₂ and TiO₂ catalysts
Biological Mechanism Elucidation
While initial activity data exists, detailed pharmacokinetic studies and in vivo toxicity profiles remain lacking. Priority areas include:
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CYP450 isoform interaction studies
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Plasma protein binding assays using isothermal titration calorimetry
Advanced Material Engineering
The compound’s potential in metal-organic frameworks (MOFs) remains unexplored. Theoretical studies suggest iodine’s large atomic radius could enable novel coordination geometries with Cu(II) or Zn(II) nodes .
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